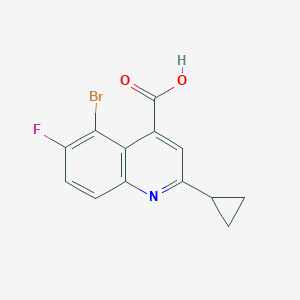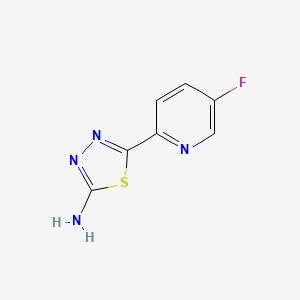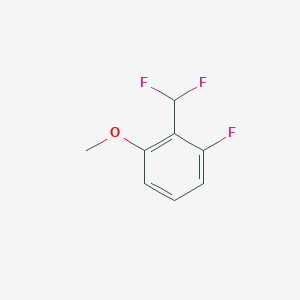
2-(Difluoromethyl)-3-fluoroanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-3-fluoroanisole is an organic compound characterized by the presence of both difluoromethyl and fluoro groups attached to an anisole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-fluoroanisole typically involves the introduction of difluoromethyl and fluoro groups onto an anisole backbone. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. For example, the reaction of anisole with difluoromethylating agents under specific conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Utilizing advanced difluoromethylation techniques, such as metal-catalyzed cross-coupling reactions, can streamline the production process and make it more efficient .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-3-fluoroanisole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluoro and difluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can produce a variety of functionalized anisole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-3-fluoroanisole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism by which 2-(Difluoromethyl)-3-fluoroanisole exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups such as hydroxyl or thiol groups. This allows the compound to interact with enzymes and receptors in a manner similar to naturally occurring molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- Difluoromethyl nitrile oxide
- Difluoromethyl pyridines
Uniqueness
2-(Difluoromethyl)-3-fluoroanisole is unique due to the presence of both difluoromethyl and fluoro groups on an anisole structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Eigenschaften
Molekularformel |
C8H7F3O |
|---|---|
Molekulargewicht |
176.14 g/mol |
IUPAC-Name |
2-(difluoromethyl)-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C8H7F3O/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,8H,1H3 |
InChI-Schlüssel |
AGLXZMZUCIVUJV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)
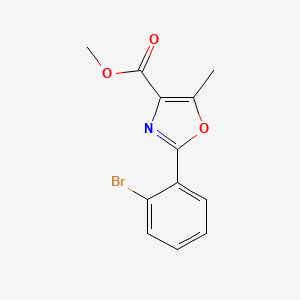

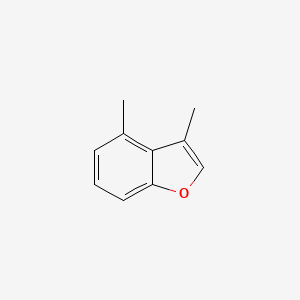
![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)

